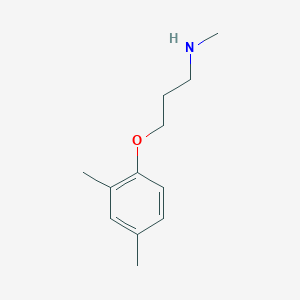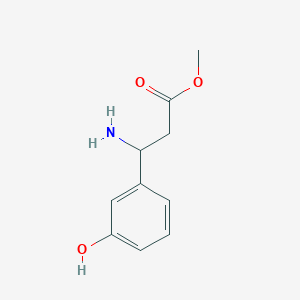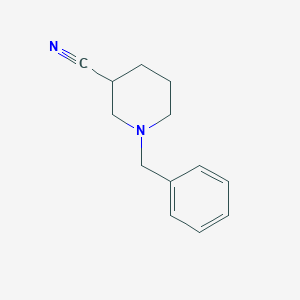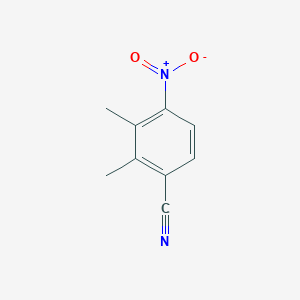
3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine is an organic compound that belongs to the class of phenoxyamines This compound is characterized by the presence of a phenoxy group attached to a propan-1-amine backbone, with two methyl groups at the 2 and 4 positions of the phenyl ring
Vorbereitungsmethoden
The synthesis of 3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine typically involves the reaction of 2,4-dimethylphenol with an appropriate alkylating agent to form the phenoxy intermediate. This intermediate is then reacted with N-methylpropan-1-amine under suitable conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to maximize yield and purity.
Analyse Chemischer Reaktionen
3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, where substituents are introduced onto the aromatic ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phenol and amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine can be compared with other phenoxyamines, such as:
3-(2,4-Dimethylphenoxy)-N-ethylpropan-1-amine: Similar structure but with an ethyl group instead of a methyl group.
3-(2,4-Dimethylphenoxy)-N-isopropylpropan-1-amine: Contains an isopropyl group, leading to different steric and electronic properties.
3-(2,4-Dimethylphenoxy)-N-benzylpropan-1-amine: The presence of a benzyl group introduces additional aromatic interactions.
Eigenschaften
IUPAC Name |
3-(2,4-dimethylphenoxy)-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10-5-6-12(11(2)9-10)14-8-4-7-13-3/h5-6,9,13H,4,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZROORFVXPJNPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCNC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90629784 |
Source


|
| Record name | 3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91553-70-7 |
Source


|
| Record name | 3-(2,4-Dimethylphenoxy)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90629784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine](/img/structure/B1344616.png)









![Benzyl 3-[(chlorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B1344642.png)

